An In-Depth Technical Guide to Phenethyl-pyridin-3-ylmethyl-amine: Structure, Synthesis, and Inferred Pharmacology
An In-Depth Technical Guide to Phenethyl-pyridin-3-ylmethyl-amine: Structure, Synthesis, and Inferred Pharmacology
Abstract
This technical guide provides a comprehensive analysis of Phenethyl-pyridin-3-ylmethyl-amine (N-(2-phenylethyl)pyridin-3-ylmethanamine), a heterocyclic secondary amine of significant interest to researchers in medicinal chemistry and pharmacology. This document elucidates the molecule's structural characteristics, physicochemical properties, and a proposed, robust synthetic pathway. While experimental data on its biological activity remains limited in published literature, this guide constructs a compelling, hypothesis-driven profile of its potential pharmacology based on well-established structure-activity relationships (SAR) of its core components: the phenethylamine scaffold and the N-benzylamine motif. We posit that Phenethyl-pyridin-3-ylmethyl-amine is a putative high-affinity ligand for serotonin 5-HT₂ class receptors, warranting further investigation as a novel central nervous system (CNS) probe. Detailed, field-proven experimental protocols for validating this hypothesis are provided.
Molecular Identity and Structural Elucidation
Phenethyl-pyridin-3-ylmethyl-amine is a secondary amine characterized by a phenethylamine backbone N-substituted with a pyridin-3-ylmethyl group. This unique combination merges a classic biogenic amine scaffold with a heterocyclic aromatic system, suggesting a complex pharmacological profile.
IUPAC Name: N-(2-Phenylethyl)pyridin-3-ylmethanamine[1] Common Synonyms: Phenethyl-pyridin-3-ylmethyl-amine, 2-PHENYL-N-(PYRIDIN-3-YLMETHYL)ETHANAMINE CAS Number: 16562-17-7[2] Molecular Formula: C₁₄H₁₆N₂[2] Molecular Weight: 212.29 g/mol [2]
Caption: 2D Chemical Structure of Phenethyl-pyridin-3-ylmethyl-amine.
Physicochemical Properties
| Property | Predicted Value | Source |
| Melting Point | 216-218 °C | ChemicalBook[3] |
| Boiling Point | 353.1 ± 22.0 °C | ChemicalBook[3] |
| Density | 1.053 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (most basic) | 8.25 ± 0.20 | ChemicalBook[3] |
| LogP | 2.4 (Approx.) | --- |
Note: These values are computationally predicted and await experimental verification.
Synthesis and Purification Protocol
The synthesis of Phenethyl-pyridin-3-ylmethyl-amine can be efficiently achieved via a one-pot reductive amination reaction. This standard, high-yield methodology is widely employed in medicinal chemistry for the formation of C-N bonds.[4][5] The process involves the initial formation of an imine intermediate from the condensation of an aldehyde and a primary amine, followed by in-situ reduction to the target secondary amine.
Caption: Proposed workflow for the synthesis of Phenethyl-pyridin-3-ylmethyl-amine.
Step-by-Step Methodology
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Imine Formation: To a solution of 2-phenethylamine (1.0 eq) in anhydrous methanol (0.2 M), add pyridine-3-carboxaldehyde (1.05 eq). The mixture is stirred at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by TLC or LC-MS.
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Causality: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form the C=N double bond of the imine. Methanol is an effective solvent that readily dissolves both reactants.
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Reduction: The reaction vessel is cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise over 30 minutes, controlling any exotherm. After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.
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Causality: Sodium borohydride is a mild and selective reducing agent that delivers a hydride (H⁻) to the electrophilic carbon of the imine, reducing it to the secondary amine. Portion-wise addition at low temperature is a critical safety and selectivity measure to prevent over-reduction of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is an alternative, even milder reagent often preferred for its high selectivity in one-pot reactions.
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Aqueous Workup: The reaction is carefully quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium chloride solution (brine), dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
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Trustworthiness: This standard liquid-liquid extraction protocol effectively separates the organic product from inorganic salts and water-soluble impurities. The brine wash helps to remove residual water from the organic phase.
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Purification: The crude oil is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH), is typically effective. Fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield the pure amine.
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Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:
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¹H and ¹³C NMR: To confirm the molecular structure and connectivity.
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Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺ expected at ~213.13).
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IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretch, aromatic C-H stretches).
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Inferred Pharmacological Profile: A Structure-Activity Relationship (SAR) Hypothesis
Direct pharmacological data for Phenethyl-pyridin-3-ylmethyl-amine is absent from the public domain. However, its structure is a composite of two well-studied pharmacophores, allowing for the formulation of a strong, testable hypothesis regarding its biological targets.
The Phenethylamine Core: A Privileged CNS Scaffold
The 2-phenethylamine skeleton is the foundational structure for a vast array of endogenous neurotransmitters (dopamine, norepinephrine) and psychoactive compounds.[6] This motif is known to interact with a wide range of monoamine receptors and transporters, including dopaminergic, serotonergic, and adrenergic systems.[7]
The N-(pyridin-3-ylmethyl) Moiety: A Bioisostere for Enhanced Serotonergic Activity
The most mechanistically insightful feature of the title compound is the N-substitution. In recent medicinal chemistry, it has been robustly demonstrated that adding an N-benzyl group to phenethylamine hallucinogens—creating the "NBOMe" class of compounds—dramatically increases binding affinity and functional potency at serotonin 5-HT₂ₐ receptors.[8][9] These compounds exhibit sub-nanomolar affinity for the 5-HT₂ₐ receptor.[3][10]
The pyridin-3-ylmethyl group in our target molecule is a close structural and electronic analogue (a bioisostere) of the benzyl group found in NBOMes. The pyridine ring is aromatic and has similar steric bulk. The nitrogen atom introduces a hydrogen bond acceptor and alters the electronic distribution, which can modulate receptor binding. Therefore, a strong scientific hypothesis can be formulated:
Central Hypothesis: Phenethyl-pyridin-3-ylmethyl-amine functions as a potent ligand for serotonin 5-HT₂ class receptors (particularly 5-HT₂ₐ and 5-HT₂C), with its activity (agonist, partial agonist, or antagonist) being determined by the specific interactions of the pyridyl moiety within the receptor's binding pocket.
Potential Signaling Pathway: Gq-Coupled 5-HT₂ₐ Receptor Activation
Assuming the compound acts as an agonist at the 5-HT₂ₐ receptor, it would trigger the canonical Gαq-coupled signaling cascade. This pathway is fundamental to the cellular effects of many serotonergic compounds.
Caption: Hypothesized 5-HT₂ₐ receptor Gq signaling pathway for an agonist.
Proposed Experimental Validation Protocols
To validate the pharmacological hypothesis, a tiered approach involving in vitro binding and functional assays is necessary. These protocols represent industry-standard methods for characterizing novel ligands.
Protocol 1: 5-HT₂ₐ Receptor Radioligand Binding Assay
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Objective: To determine the binding affinity (Kᵢ) of Phenethyl-pyridin-3-ylmethyl-amine for the human 5-HT₂ₐ receptor.
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Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand (e.g., [³H]ketanserin) for binding to receptors in a cell membrane preparation.
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Methodology:
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Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing the recombinant human 5-HT₂ₐ receptor.
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Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Reaction Mixture: In a 96-well plate, combine:
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Cell membranes (5-10 µg protein/well).
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[³H]ketanserin at a concentration near its Kₔ (~1 nM).
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Increasing concentrations of Phenethyl-pyridin-3-ylmethyl-amine (e.g., 10⁻¹¹ M to 10⁻⁵ M).
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Non-specific Binding: A set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., 10 µM spiperone) to determine non-specific binding.
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Incubation: Incubate the plate at room temperature for 60-90 minutes.
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Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash filters with ice-cold assay buffer to remove unbound radioligand.
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Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to calculate the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
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Protocol 2: Calcium Mobilization Functional Assay
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Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of the compound and classify it as an agonist, antagonist, or partial agonist.
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Principle: Activation of the Gq-coupled 5-HT₂ₐ receptor leads to an increase in intracellular calcium ([Ca²⁺]ᵢ). This change can be measured using a calcium-sensitive fluorescent dye.
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Methodology:
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Cell Culture: Plate HEK293 cells stably expressing the human 5-HT₂ₐ receptor in a black, clear-bottom 96-well plate.
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Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's protocol.
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Compound Addition: Use an automated fluorescence plate reader (e.g., FLIPR, FlexStation) to add varying concentrations of Phenethyl-pyridin-3-ylmethyl-amine to the wells while simultaneously monitoring fluorescence.
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Data Acquisition: Measure fluorescence intensity before and after compound addition over a period of 2-3 minutes.
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Data Analysis:
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Agonist Mode: Calculate the change in fluorescence and plot it against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist like serotonin.
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Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound for 15-20 minutes before adding a fixed concentration (e.g., EC₈₀) of serotonin. A rightward shift in the serotonin dose-response curve indicates competitive antagonism.
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Safety and Handling
Phenethyl-pyridin-3-ylmethyl-amine is a research chemical with an uncharacterized toxicological profile. All handling should be performed by trained personnel in a controlled laboratory setting.
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Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Phenethyl-pyridin-3-ylmethyl-amine presents itself as a compelling subject for neuropharmacological research. While its properties are currently defined by computational predictions and structural analogies, the scientific rationale for its investigation is strong. Its synthesis is straightforward via established chemical methods. The central hypothesis, derived from robust SAR principles, positions this molecule as a potential high-potency modulator of the serotonin 5-HT₂ receptor system. The experimental protocols detailed herein provide a clear roadmap for elucidating its true pharmacological identity. This compound serves as an excellent example of how logical, hypothesis-driven inquiry can guide the exploration of novel chemical space in the pursuit of new tools for understanding and potentially treating CNS disorders.
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